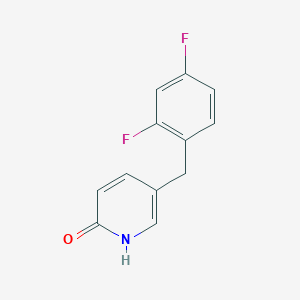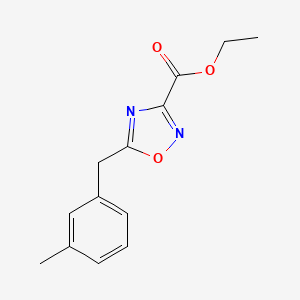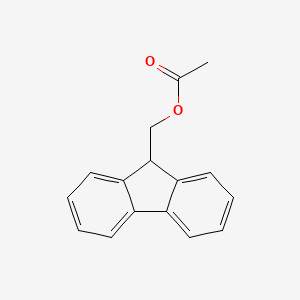
1-(4-Bromophenyl)prop-2-en-1-ol
概要
説明
1-(4-Bromophenyl)prop-2-en-1-ol is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a hydroxypropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of 4-(1-Hydroxy-2-propenyl)phenol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(1-Hydroxy-2-propenyl)benzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: 4-(1-Formyl-2-propenyl)-bromobenzene or 4-(1-Carboxy-2-propenyl)-bromobenzene.
Reduction: 4-(1-Hydroxy-2-propenyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxypropenyl group can participate in hydrogen bonding and other interactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(1-Hydroxy-2-phenoxyethyl)phenol: Similar structure but with a phenoxyethyl group instead of a bromobenzene moiety.
1’-Acetoxychavicol acetate: Contains an acetoxy group and is used for its insecticidal properties.
特性
CAS番号 |
58824-56-9 |
|---|---|
分子式 |
C9H9BrO |
分子量 |
213.07 g/mol |
IUPAC名 |
1-(4-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |
InChIキー |
DNFHNWHADKQZCE-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-Amino-phenyl)-piperidin-4-yl]-acetamide](/img/structure/B8390332.png)

![5-(2-Methylaminoethyl)-1-azabicyclo[3.3.0]octane](/img/structure/B8390335.png)


![[1-(2,6-Dichloro-phenyl)-ethyl]-(2-nitro-phenyl)-amine](/img/structure/B8390358.png)







![[2-(3-Fluoro-phenyl)-ethoxy]-acetic acid methyl ester](/img/structure/B8390417.png)
